4-(Allylthio)-2-phenylpyrimidine
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Overview
Description
4-(Allylthio)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an allylthio group at the 4-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allylthio)-2-phenylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving an amidine and a β-dicarbonyl compound.
Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using an allylthiol reagent.
Phenyl Substitution: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or phenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Allylthio)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The allylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-(Allylthio)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Allylthio)-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allylthio group can form covalent bonds with nucleophilic sites on proteins, while the phenyl group can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-ethylthiophenethylamine (2C-T-2): A phenylalkylamine with a thioether group, known for its psychedelic effects.
2,5-Dimethoxy-4-n-propylthiophenethylamine (2C-T-7): Another phenylalkylamine with a thioether group, also known for its psychedelic effects.
Uniqueness
4-(Allylthio)-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
6203-95-8 |
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Molecular Formula |
C13H12N2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-phenyl-4-prop-2-enylsulfanylpyrimidine |
InChI |
InChI=1S/C13H12N2S/c1-2-10-16-12-8-9-14-13(15-12)11-6-4-3-5-7-11/h2-9H,1,10H2 |
InChI Key |
PWWLXLYEUHJYMB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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